Chromoionophore XVII
Overview
Description
Chromoionophore XVII is a colored ionophore, which consists of two functionally different parts: an ionophore and a chromophore. The ionophore part helps in recognizing ions, while the chromophore part transduces the chemical information produced by the ionophore-ion interaction . This compound is known for its use in ion-selective optical sensors, particularly in pH and cation indicators .
Scientific Research Applications
Chromoionophore XVII has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Chromoionophore XVII, also known as 1-Hydroxy-4-[4-(2-hydroxyethylsulfonyl)phenylazo]naphthalene-2-sulfonic acid potassium salt , is a type of chromoionophore Chromoionophores are a class of compounds that interact with specific ions in the environment
Mode of Action
Chromoionophores operate by binding to specific ions and undergoing a change in their optical properties This change can be measured, providing a means of detecting the presence and concentration of the target ions
Biochemical Pathways
Chromoionophores are typically used in ion-selective optodes, where they, along with an ionophore and an ion exchanger, are impregnated into a plasticized polymer phase to detect electrolytes such as Na+, K+, Ca2+, Mg2+, and Cl− in the sample
Pharmacokinetics
As a chromoionophore, it is likely to be lipophilic , which could influence its bioavailability and distribution.
Result of Action
The result of this compound’s action is a change in its optical properties when it binds to its target ions This change can be measured and used to detect the presence and concentration of the target ions
Action Environment
The action of this compound, like other chromoionophores, can be influenced by environmental factors. For example, the presence and concentration of target ions in the environment will directly affect the chromoionophore’s optical properties
Safety and Hazards
Future Directions
Recent advances in ion-selective optical sensing, which includes Chromoionophore XVII, have focused on renovating the chromoionophores and detection modes to overcome the pH cross-response and to eliminate the background optical interference . Future challenges and research trends include the development of sensors based on solvatochromic dyes, alternative chromoionophores, photoswitchable sensors, upconverting nanoparticles, and luminescence decay time .
Biochemical Analysis
Biochemical Properties
Chromoionophore XVII is known for its role in ion-selective optodes . The complexation reaction does not directly result in an optical signal change, thus signal transducers are required for carrier-based ion-selective optical sensors .
Cellular Effects
The cellular effects of this compound are primarily related to its role in ion-selective optodes . These optodes have gained increasing interests in recent years owing to their potential use in ultrasmall spaces, such as the interior of a cell
Molecular Mechanism
The molecular mechanism of this compound involves its role as a signal transducer in ion-selective optodes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chromoionophore XVII involves the reaction of 1-hydroxy-4-[4-(2-hydroxyethylsulfonyl)phenylazo]naphthalene-2-sulfonic acid with potassium salt. The reaction conditions typically include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Chromoionophore XVII primarily undergoes complexation reactions with various ions. It can also participate in oxidation and reduction reactions due to the presence of the azo group and hydroxyl groups .
Common Reagents and Conditions:
Complexation Reactions: Typically involve metal ions like potassium, calcium, and magnesium. Conditions include neutral to slightly acidic pH and the presence of a suitable solvent.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be performed using reducing agents like sodium borohydride or hydrazine.
Major Products: The major products formed from these reactions depend on the specific ions or reagents involved. For example, complexation with potassium ions would result in a potassium-chromoionophore complex .
Comparison with Similar Compounds
Chromoionophore I: Another ion-selective chromoionophore used for detecting hydrogen ions.
Chromoionophore III: Used for detecting sodium ions.
Chromoionophore VII: Employed in the detection of lead ions.
Uniqueness of Chromoionophore XVII: this compound is unique due to its specific structure, which allows it to selectively bind with a wide range of ions, including potassium, calcium, and magnesium. Its ability to transduce chemical information into an optical signal makes it highly valuable in various analytical applications .
Properties
IUPAC Name |
potassium;1-hydroxy-4-[[4-(2-hydroxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7S2.K/c21-9-10-28(23,24)13-7-5-12(6-8-13)19-20-16-11-17(29(25,26)27)18(22)15-4-2-1-3-14(15)16;/h1-8,11,21-22H,9-10H2,(H,25,26,27);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQBTLSWGJASRO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)S(=O)(=O)CCO.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15KN2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746880 | |
Record name | Potassium (4Z)-4-{2-[4-(2-hydroxyethanesulfonyl)phenyl]hydrazinylidene}-1-oxo-1,4-dihydronaphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156122-91-7 | |
Record name | Potassium (4Z)-4-{2-[4-(2-hydroxyethanesulfonyl)phenyl]hydrazinylidene}-1-oxo-1,4-dihydronaphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chromoionophore XVII | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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